Levocloperastine Levocloperastine (S)-Cloperastine is used in the treatment of chronic non-productive cough.
Brand Name: Vulcanchem
CAS No.: 132301-89-4
VCID: VC21345385
InChI: InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1
SMILES: C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C20H24ClNO
Molecular Weight: 329.9 g/mol

Levocloperastine

CAS No.: 132301-89-4

Cat. No.: VC21345385

Molecular Formula: C20H24ClNO

Molecular Weight: 329.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Levocloperastine - 132301-89-4

CAS No. 132301-89-4
Molecular Formula C20H24ClNO
Molecular Weight 329.9 g/mol
IUPAC Name 1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine
Standard InChI InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1
Standard InChI Key FLNXBVJLPJNOSI-FQEVSTJZSA-N
Isomeric SMILES C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
SMILES C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Canonical SMILES C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Chemistry and Pharmacological Properties

Chemical Structure and Identity

Levocloperastine represents the levo isomer of cloperastine and is identified by the Chemical Abstracts Service (CAS) number 132301-89-4. The full chemical designation of cloperastine is 1-[2-(p-chloro-alpha-phenylbenzyloxy)ethyl] piperidine . Levocloperastine specifically refers to the levo-rotatory enantiomer of this compound.

Pharmacological Classification

Levocloperastine belongs to the class of non-opioid antitussive agents. It demonstrates antitussive efficacy comparable to codeine in preclinical studies but without the associated narcotic effects . Additionally, the compound exhibits antihistaminic properties, sharing structural similarities with H1 receptor antagonists through its ethylamine moiety .

Pharmacological Activity

Preclinical studies have demonstrated that levocloperastine possesses significant antitussive effects comparable to those observed with codeine . In experimental models, it successfully suppresses cough without depressing respiratory function . The compound also exhibits antihistaminic effects, demonstrable in guinea pig models through antagonism of histamine-induced bronchospasm .

Mechanism of Action

Dual Pathway Intervention

Levocloperastine functions through a distinctive dual mechanism of action that addresses both central and peripheral components of the cough reflex . This multi-target approach contributes to its enhanced efficacy compared to single-mechanism antitussives.

Peripheral Activity

Complementing its central effects, levocloperastine also acts on peripheral receptors located in the tracheobronchial tree . This peripheral action helps to reduce local irritation and sensitivity to cough-inducing stimuli.

Antihistaminic Effects

The molecule demonstrates antihistaminic properties, particularly evident in its ability to antagonize tracheal chain contractions induced by histamine in experimental models . This activity provides additional therapeutic benefit in cases where allergic components contribute to cough symptoms.

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic behavior of levocloperastine follows a two-compartmental model with an absorption phase . This profile closely resembles that of the racemic compound DL-cloperastine .

Metabolism and Elimination

Based on studies of the related compound cloperastine, metabolism occurs primarily in the liver through glycuronoconjugation . The metabolites are subsequently eliminated through renal and biliary excretion pathways .

Onset and Duration of Action

Clinical data indicate that levocloperastine demonstrates a rapid onset of action. Therapeutic effects typically begin within 20-30 minutes following oral administration, with a single dose providing approximately 3-4 hours of symptomatic relief .

Clinical Efficacy

Comparative Clinical Performance

Multiple clinical trials have established levocloperastine's superior or comparable efficacy relative to other standard antitussive agents including codeine, levodropropizine, and DL-cloperastine . Notably, levocloperastine demonstrates a faster onset of action compared to these conventional agents .

Clinical Trial Results

A prospective observational study involving 100 adult Indian patients with dry cough demonstrated significant improvements following levocloperastine treatment . The study measured multiple outcome parameters as summarized in Table 1.

Table 1: Clinical Outcomes in Dry Cough Treatment with Levocloperastine

ParameterBaseline to Day 14Statistical Significance
Cough Severity (100mm VAS)Significant Reductionp<0.0001
Cough Frequency (7-point Likert scale)Significant Reductionp<0.0001
Sleep DisruptionSignificant Reductionp<0.0001
Quality of Life (LCQ)Significant Improvementp<0.0001
Time to Minimal Important Difference5.3±0.26 days-

By day 14 of treatment, 44% of patients reported complete disappearance of cough, while 54% reported significant improvement .

Manufacturing and Preparation

Synthesis and Resolution

The production of levocloperastine involves the resolution of racemic cloperastine using specific resolving agents . According to patent information, L-(-)-diR substituted benzoyl tartaric acid serves as an effective resolving agent when applied in aliphatic alcohol solvents .

Salt Formation

Following resolution, levocloperastine can undergo a salt-forming reaction with fendisic acid to produce levocloperastine fendisic acid . This preparation method reportedly yields levocloperastine with high optical purity and product yield .

Manufacturing Considerations

Advanced manufacturing methods for levocloperastine emphasize environmental and economic factors. Modern preparation techniques allow for the resolving agent and alcohol solvents to be recycled, reducing waste generation and production costs .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator